![molecular formula C28H31ClO10 B3074085 (3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate CAS No. 1018898-84-4](/img/structure/B3074085.png)
(3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
Overview
Description
(3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a useful research compound. Its molecular formula is C28H31ClO10 and its molecular weight is 563 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Research has developed various synthesis techniques for compounds similar to (3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate. For example, a study by Liu et al. (2008) introduced a convenient approach to synthesize a closely related compound, (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, from 4-bromo-2-(bromomethyl)-1-chlorobenzene, avoiding undesired ortho-products (Liu, Li, Lu, & Miao, 2008).
Structural Characterization
A study by Gelbrich et al. (2017) analyzed the molecular conformations and crystal structures of sotagliflozin, a molecule structurally related to this compound. They examined the hydrogen-bonded structures and interaction energies in different forms of the molecule (Gelbrich, Adamer, Štefinović, Thaler, & Griesser, 2017).
Application in Organic Chemistry Education
An interesting application of similar compounds is found in educational settings. Dintzner et al. (2012) described a research-based undergraduate organic laboratory project where students synthesized tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, employing environmentally friendly methodologies (Dintzner, Maresh, Kinzie, Arena, & Speltz, 2012).
Novel Synthesis Approaches
Wang et al. (2011) developed an environmentally friendly protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound-mediated condensation, demonstrating innovative synthesis methods for pyran-based compounds (Wang, Zou, Zhao, & Shi, 2011).
properties
IUPAC Name |
[(3S,4R,5S,6S)-2,3,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-4-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClO10/c1-6-34-22-10-7-19(8-11-22)13-21-14-20(9-12-23(21)29)24-25(35-15(2)30)26(36-16(3)31)27(37-17(4)32)28(39-24)38-18(5)33/h7-12,14,24-28H,6,13H2,1-5H3/t24-,25-,26+,27-,28?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGJUMBXNGOSHR-DOEHWDRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H](C(O3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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